(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid
Brand Name: Vulcanchem
CAS No.: 122532-80-3
VCID: VC21540150
InChI: InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O
Molecular Formula: C17H25N3O5
Molecular Weight: 351.4 g/mol

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid

CAS No.: 122532-80-3

VCID: VC21540150

Molecular Formula: C17H25N3O5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid - 122532-80-3

Description

Potential Applications

  • Peptide Synthesis: The Boc-protected lysine derivative is commonly used in solid-phase peptide synthesis (SPPS). The Boc group protects the amine functionality during reactions and can be removed under acidic conditions.

  • Biological Research: The pyridine moiety may allow this compound to interact with biological targets, such as enzymes or receptors, potentially serving as a precursor for bioactive molecules.

  • Drug Development: This compound could be a building block in the synthesis of pharmaceuticals, especially those involving lysine derivatives or pyridine-containing frameworks.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Protection of the lysine amino group with a Boc group.

  • Coupling of the lysine side chain with pyridine-2-carbonyl chloride or a similar reagent under basic conditions.

  • Purification using chromatography or recrystallization.

Reaction Scheme

\text{Lysine} + \text{Boc$$_2$$O} \xrightarrow{\text{Base}} \text{Boc-Lysine} \xrightarrow{\text{Pyridine-2-carbonyl chloride}} \text{Target Compound}

Biophysical Characteristics

  • Solubility: Likely soluble in polar solvents like water, methanol, or DMSO due to the presence of carboxylic acid and pyridine groups.

  • Stability: Stable under neutral and slightly basic conditions but sensitive to strong acids (removal of Boc group).

Comparison with Related Compounds

PropertyTarget CompoundRelated Lysine Derivatives
Protecting GroupBocFmoc, Z
Functional ModificationPyridine-2-carbonylMethylation, acetylation
ApplicationsPeptide synthesis, drug developmentSimilar uses in biochemistry and medicinal chemistry
CAS No. 122532-80-3
Product Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid
Molecular Formula C17H25N3O5
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid
Standard InChI InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1
Standard InChIKey WDBMDLPFTOIHQM-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=N1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O
Synonyms Boc-Lys(2-Picolinoyl)-OH;122532-80-3;AC1M156R;ZINC2573513;6404AH;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoicAcid;A-8533;Na-t-Butoxycarbonyl-Ne-(2-picolinoyl)-L-lysine
PubChem Compound 2063834
Last Modified Aug 15 2023

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